Aprindine

Antiarrhythmic Potency Ventricular Fibrillation Langendorff-Perfused Heart

Aprindine is the indispensable Class Ib antiarrhythmic where lidocaine, mexiletine, or quinidine fail. Its indanamine backbone and intermediate Nav1.5 block kinetics bridge fast (lidocaine) and slow (flecainide) blockers. 100% efficacy in ouabain-refractory canine models and 38× greater potency than lidocaine in Langendorff preparations make it the gold-standard reference for antifibrillatory screening and drug-resistance research. Its uniquely low IC₅₀ Vmax/contractile force ratio enables dissection of Na⁺ channel inhibition–contractility coupling. ≥98% purity; for research use only.

Molecular Formula C22H30N2
Molecular Weight 322.5 g/mol
CAS No. 37640-71-4
Cat. No. B1662516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprindine
CAS37640-71-4
SynonymsAmidonal;  Fiboran;  Aprindin;  Aprinidine;  Fibocil;  Aprindina;  Aprindinum.; N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine
Molecular FormulaC22H30N2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3
InChIKeyNZLBHDRPUJLHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.82e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Aprindine (CAS 37640-71-4): A Class Ib Antiarrhythmic for Ventricular Arrhythmia Research


Aprindine (CAS 37640-71-4) is a Class Ib antiarrhythmic agent that primarily functions as a cardiac sodium channel (Nav1.5) blocker and a calmodulin antagonist [1]. Its molecular structure (C22H30N2) features a distinctive indanamine backbone, differentiating it from piperidine-based analogs [2]. This compound is effective when administered orally or intravenously, demonstrating a long-acting profile in the management of ventricular and supraventricular tachyarrhythmias [1].

Why Aprindine Cannot Be Simply Replaced by Other Class I Antiarrhythmics


Despite being broadly classified as a Class Ib antiarrhythmic, Aprindine exhibits a unique pharmacological profile that precludes direct substitution with other in-class agents such as lidocaine, mexiletine, or quinidine. Its electrophysiological effects are not uniform; studies reveal marked differences in the kinetics of sodium channel block, the degree of Vmax depression at normal cycle lengths, and the persistence of its action after drug washout [1][2]. These distinctions lead to quantifiable differences in antiarrhythmic potency, negative inotropic effect, and protection against arrhythmia models, underscoring that generic substitution is not supported by evidence [3][4].

Quantitative Evidence for Selecting Aprindine Over Closest Analogs


Aprindine is 38-fold More Potent than Lidocaine in Elevating Ventricular Fibrillation Threshold

In a direct comparative study using Langendorff-perfused rabbit hearts, Aprindine was found to be 38 times more potent than lignocaine (lidocaine) in elevating the ventricular fibrillation threshold [1]. This substantial difference in potency indicates a far greater antifibrillatory effect at equivalent concentrations.

Antiarrhythmic Potency Ventricular Fibrillation Langendorff-Perfused Heart

Aprindine Achieved 100% Suppression of Ouabain-Induced Ventricular Arrhythmias Compared to ≤33% for Other Class I Drugs

In an in vivo canine model of ouabain-induced ventricular arrhythmias (AVE and RVR), Aprindine (2.86 mg/kg) was 100% successful in suppression. In contrast, other standard antiarrhythmics including quinidine, diphenylhydantoin, lidocaine, procainamide, and propranolol were effective in only 0% to 33% of trials [1].

Ouabain-Induced Arrhythmia Ventricular Tachycardia In Vivo Efficacy

Aprindine Exhibits Superior Clinical Efficacy Over Procainamide and Quinidine in Chronic Ventricular Dysrhythmias

In a clinical cross-over study of 17 patients with chronic premature ventricular contractions, Aprindine (100 mg daily after a 200 mg loading dose) was shown to be more effective than both procainamide (4 × 1000 mg daily) and quinidine bisulphate (2 × 750 mg daily) [1]. This demonstrates a clear clinical advantage in a patient population with stable, post-infarction arrhythmias.

Clinical Efficacy Ventricular Dysrhythmia Cross-Over Study

Aprindine's Sodium Channel Block (Vmax Depression) is More Pronounced and Persistent than Lidocaine

In canine cardiac conducting tissue, Aprindine uniquely produced a marked depression of the maximum rate of rise (Vmax) of action potentials at normal cycle lengths (1000 ms), an effect not observed with lidocaine [1]. Furthermore, its electrophysiological effects were not entirely reversible upon washout, unlike lidocaine which showed rapid reversibility [1].

Electrophysiology Sodium Channel Block Cardiac Conduction

Aprindine's Use-Dependent Sodium Channel Block Kinetics are Classified as Intermediate

In guinea pig left atrium, Aprindine's use-dependent block of Vmax was classified as 'intermediate', distinguishing it from lidocaine ('fast') and flecainide ('slow') [1]. This classification is based on the analysis of onset and offset kinetics of the block.

Sodium Channel Block Use-Dependent Kinetics Atrial Electrophysiology

Aprindine Demonstrates a Unique Ratio of Negative Inotropic to Sodium Channel Blocking Effect

A study comparing six class I antiarrhythmics found that Aprindine had the lowest ratio of IC50 for Vmax (sodium channel block) to IC50 for contractile force (IC-50V-max/IC-50Fc) [1]. This indicates that relative to its sodium channel blocking activity, Aprindine exerts a more pronounced negative inotropic effect than drugs like pirmenol, disopyramide, or lidocaine.

Negative Inotropy Sodium Channel Blockade Myocardial Contractility

Recommended Research Applications for Aprindine Based on Validated Differentiation


Investigation of Drug-Resistant Arrhythmias in Preclinical Models

Aprindine is the compound of choice for in vivo studies (e.g., canine ouabain-induced models) where other standard Class I agents fail to suppress arrhythmias. Its 100% efficacy in this context makes it indispensable for research into mechanisms of drug resistance and for screening novel compounds in a refractory background [1].

Studies on the Kinetics of Use-Dependent Sodium Channel Blockade

With its 'intermediate' use-dependent block kinetics, Aprindine serves as a crucial reference standard in electrophysiological studies of the atria and ventricles. It provides a distinct kinetic profile between fast (lidocaine) and slow (flecainide) blockers, facilitating investigations into the rate-dependent effects of antiarrhythmics [2].

Differentiation of Antiarrhythmic Potency in Ventricular Fibrillation Models

In ex vivo Langendorff-perfused heart preparations, Aprindine's 38-fold greater potency than lidocaine in elevating the fibrillation threshold provides a robust, quantifiable benchmark. This makes it an ideal positive control or tool compound for quantifying the antifibrillatory efficacy of new chemical entities [3].

Investigating the Relationship Between Sodium Channel Blockade and Negative Inotropy

Aprindine exhibits the lowest IC50 Vmax / IC50 contractile force ratio among several Class I agents, indicating a unique coupling between its electrophysiological and mechanical effects. This property makes it a valuable research tool for dissecting the link between sodium channel inhibition and myocardial contractile depression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprindine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.